molecular formula C8H3FN2 B1304865 5-Fluoroisophthalonitrile CAS No. 453565-55-4

5-Fluoroisophthalonitrile

Cat. No. B1304865
CAS RN: 453565-55-4
M. Wt: 146.12 g/mol
InChI Key: IJOYGTWYIUJJRU-UHFFFAOYSA-N
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Description

5-Fluoroisophthalonitrile is a chemical compound that is related to the family of phthalonitriles. Phthalonitriles are important precursors in the synthesis of phthalocyanines, which are compounds with a wide range of applications, including as antitumor agents and in the creation of functional materials. The papers provided discuss derivatives of 5-fluorouracil and polyfluorinated phthalocyanines, which are related to this compound in their structural motifs and potential applications.

Synthesis Analysis

The synthesis of derivatives related to this compound involves the condensation of 5-fluorouracil with other chemical groups. In one study, the large-scale preparation of N-phthalidyl 5-fluorouracil derivatives was achieved by condensing 5-fluorouracil with the quaternary ammonium salt of 3-bromophthalide in the presence of a base . This method proved to be efficient for the synthesis of compounds with significant antitumor activity.

Molecular Structure Analysis

The molecular structure of compounds related to this compound is characterized by the presence of fluorine atoms and a phthalonitrile core. In the case of polyfluorinated phthalocyanines, the presence of multiple fluorine atoms and other functional groups leads to compounds with distinct physical and chemical properties, such as solubility in common organic solvents . The structure of these compounds was confirmed using various spectroscopic methods, including UV–vis, FT-IR, 1H NMR, 19F NMR, and mass spectroscopy .

Chemical Reactions Analysis

The chemical reactions involving this compound derivatives typically include the formation of phthalocyanines through the reaction of phthalonitrile with divalent metal salts. For example, the synthesis of Zn(II), Ni(II), and Co(II) phthalocyanines was achieved by reacting 4-(2′,3′,5′,6′-tetrafluoro-4′-hexylthio-benzyloxy)phthalonitrile with the corresponding metal salts . These reactions are crucial for the development of materials with specific desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the presence of fluorine atoms and the specific substituents attached to the phthalonitrile core. The polyfluorinated phthalocyanines described in the literature exhibit solubility in organic solvents, which is an important property for their application in various fields . The antitumor activity of N-phthalidyl 5-fluorouracil derivatives also highlights the biological relevance of these compounds .

Scientific Research Applications

1. Anticancer Activity and Drug Resistance

5-Fluorouracil (5-FU) plays a critical role in cancer treatment. Its mechanism of action has evolved over the years, enhancing its anticancer activity. However, drug resistance remains a significant challenge. Technologies like DNA microarray profiling could identify genes mediating resistance to 5-FU, potentially leading to new chemotherapy targets or predictive biomarkers for 5-FU-based treatments (Longley, Harkin, & Johnston, 2003).

2. Fluorination and Continuous Flow Chemistry

In the synthesis of complex organic compounds, the fluorination process is vital. The study on the iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile highlights the significance of fluorination in organic synthesis, particularly under continuous flow conditions. This method demonstrates how fluorine-containing compounds can be efficiently synthesized, which is relevant for pharmaceutical applications, including drugs like 5-FU (Dunn et al., 2018).

3. Medical Imaging and Diagnostics

5-Fluorouracil is important in medical imaging, specifically in positron emission tomography (PET). The synthesis of fluorinated compounds like [18F]-5'-deoxy-5'-fluorouridines, using enzymes like fluorinase, illustrates the application of 5-FU derivatives in medical diagnostics. This approach highlights the role of fluorine in enhancing the diagnostic capabilities of medical imaging technologies (Winkler, Domarkas, Schweiger, & O'Hagan, 2008).

4. Biochemistry and Pharmacology

5-Fluorouracil's biochemistry and pharmacology are crucial in its application. Understanding its conversion at the nucleotide level, its incorporation into RNA, and inhibition of DNA synthesis are fundamental for its effectiveness in treating colorectal cancer. This knowledge underpins the development of new drugs and treatment strategies based on 5-FU (Pinedo & Peters, 1988).

5. Identification of Target Genes

Identifying genes activated by 5-FU treatment using DNA microarray technology aids in understanding tumor cell response. This approach can lead to the discovery of novel genes that play a role in the efficacy of 5-FU-based chemotherapy, enhancing our understanding of cancer biology and treatment (Maxwell et al., 2003).

Safety and Hazards

5-Fluoroisophthalonitrile can be harmful if inhaled, swallowed, or in contact with skin . It may cause respiratory irritation, skin irritation, and serious eye irritation . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

properties

IUPAC Name

5-fluorobenzene-1,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3FN2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOYGTWYIUJJRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C#N)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382437
Record name 5-Fluoroisophthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

453565-55-4
Record name 5-Fluoroisophthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoroisophthalonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 5-fluoroisophthalonitrile derivatives interesting for photocatalysis?

A: this compound derivatives, specifically when functionalized with electron-donating groups like diphenylamine, exhibit thermally activated delayed fluorescence (TADF). This property arises from a small energy gap between their singlet and triplet excited states, allowing for efficient reverse intersystem crossing and prolonged excited state lifetimes. [, ] This characteristic makes them promising photocatalysts for organic reactions.

Q2: How stable are these TADF photocatalysts under irradiation?

A: Research indicates that the stability of TADF photocatalysts based on this compound, such as 2,4,6-tris(diphenylamino)-5-fluoroisophthalonitrile (3DPAFIPN), is dependent on the reaction conditions. In the absence of quenchers, 3DPAFIPN undergoes a photoinduced transformation upon irradiation with visible light, leading to the formation of a new species based on the carbazole-1,3-dicarbonitrile moiety. [] Interestingly, this photoproduct also exhibits TADF properties and demonstrates distinct reactivity, proving effective as a photocatalyst in cobalt-mediated allylation reactions where 3DPAFIPN itself was not successful. []

Q3: Can you elaborate on the applications of this compound-based TADF photocatalysts in organic synthesis?

A: These photocatalysts have shown promise in facilitating various organic transformations. For example, 3DPAFIPN has been successfully employed in the synthesis of 3,4-dihydropyrimidin-2-(1H)-one/thione derivatives via a Biginelli reaction. [] This reaction proceeds through a visible-light-induced electron transfer pathway, highlighting the potential of these photocatalysts in green and sustainable synthetic methodologies.

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